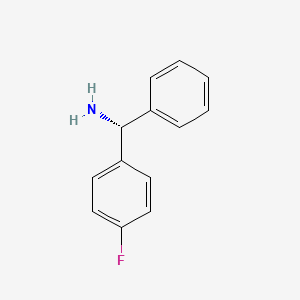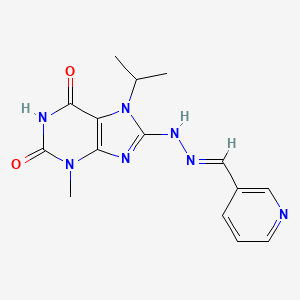
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Descripción general
Descripción
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a chiral compound that features an amino group, a phenyl group, and a pyridin-2-ylmethyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid and pyridine-2-carboxaldehyde.
Condensation Reaction: The amino acid is first protected using a suitable protecting group. The protected amino acid is then condensed with pyridine-2-carboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride to form the intermediate Schiff base.
Reduction and Deprotection: The Schiff base is reduced to the corresponding amine, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or borane can be employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-phenylpropanamide: Lacks the pyridin-2-ylmethyl group.
(2S)-2-amino-3-(4-hydroxyphenyl)propanamide: Contains a hydroxy group on the phenyl ring.
(2S)-2-amino-3-(pyridin-2-ylmethyl)propanamide: Lacks the phenyl group.
Uniqueness
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is unique due to the presence of both phenyl and pyridin-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13/h1-9,14H,10-11,16H2,(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXOKVLQAOKFAD-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B3280298.png)




![(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B3280328.png)
![1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine](/img/structure/B3280340.png)

